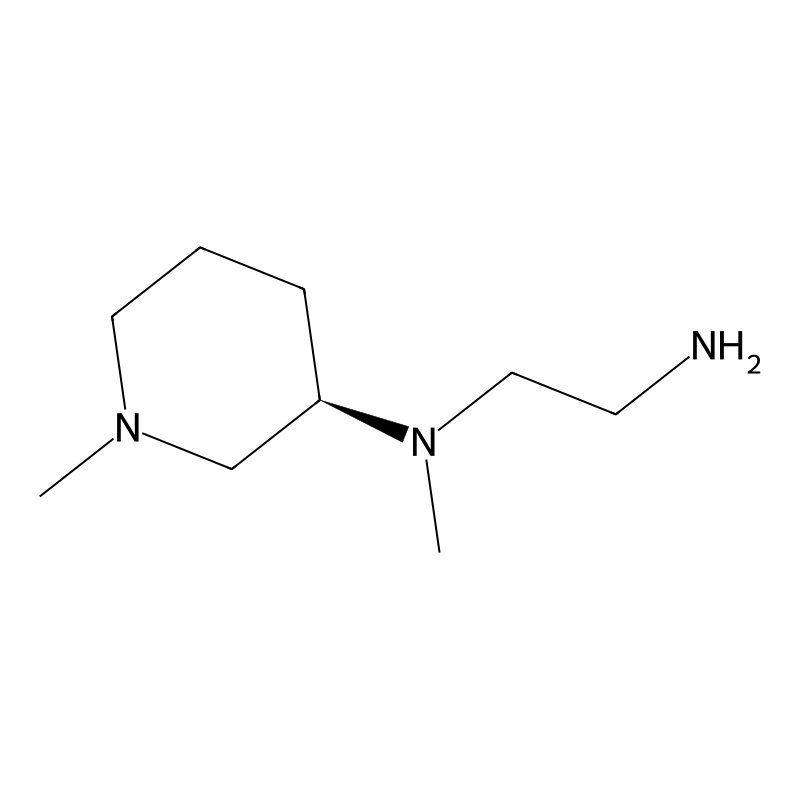

(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral organic compound characterized by its unique structure that includes a piperidine ring and two amine functional groups. Its molecular formula is , with a molecular weight of approximately 197.32 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The reactivity of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can be explored through various chemical transformations, including:

- Acylation Reactions: The amine groups can react with acyl chlorides to form amides, which can be useful in drug design.

- Alkylation Reactions: The nitrogen atoms can undergo alkylation, leading to the formation of quaternary ammonium compounds.

- Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or related structures.

These reactions indicate the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Research has shown that it may interact with methionyl-tRNA synthetase, which is crucial for protein synthesis. This interaction suggests potential applications in treating diseases where protein synthesis is dysregulated, such as cancer and neurodegenerative disorders .

Additionally, preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

Several methods have been developed for synthesizing (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine:

- One-Pot Synthesis: A method involving the reaction of 1-methylpiperidine with ethylene diamine under controlled conditions to yield the desired compound directly.

- Stepwise Synthesis: This approach involves the sequential addition of reagents to build the molecule progressively, allowing for better control over stereochemistry.

- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the production of the (R)-enantiomer selectively.

These methods highlight the compound's synthetic accessibility and the importance of stereochemistry in its biological activity.

(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several potential applications:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific enzymes or receptors.

- Biochemical Research: Investigating its role in protein synthesis and cellular processes.

- Agricultural Chemistry: Potential use as a biopesticide due to its antimicrobial properties.

These applications underscore its significance in both medicinal and agricultural fields.

Interaction studies have focused on (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine's binding affinity to various biological targets. Notably:

- Enzyme Inhibition: Studies have shown that this compound effectively inhibits methionyl-tRNA synthetase, impacting protein synthesis pathways .

- Receptor Binding: Preliminary data suggest interactions with certain neurotransmitter receptors, indicating potential neuropharmacological applications.

These findings are crucial for understanding how this compound can be utilized therapeutically.

Similar Compounds

Several compounds share structural similarities with (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine. A comparison highlights their unique features:

These similar compounds illustrate the diversity within this chemical class and emphasize the unique attributes of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine regarding its structure and potential applications.

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine. Its classification follows:

- Parent structure: Piperidine (a six-membered amine ring).

- Substituents:

- A methyl group at the 1-position of the piperidine ring.

- A methylated ethylenediamine side chain at the 3-position of the piperidine ring.

- Stereochemistry: The chiral center at the piperidine 3-position adopts the R configuration.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol. The stereochemical configuration at the piperidin-3-yl group is critical for its spatial orientation, influencing potential interactions with biological targets. The compound’s 3D conformation features a chair-shaped piperidine ring with axial and equatorial substituents (Fig. 1).

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃ |

| Molecular Weight | 171.28 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 38.3 Ų |

Comparative Analysis of Enantiomeric Forms: (R) vs. (S) Isomers

While the (S)-enantiomer is not explicitly described in the provided sources, stereochemical inversion at the piperidine 3-position would alter molecular interactions. Key differences between enantiomers typically include:

- Binding affinity: Enantiomers often show divergent binding to chiral biological targets (e.g., enzymes, receptors).

- Pharmacokinetics: Metabolic stability and membrane permeability may vary due to stereoselective enzyme interactions.

Crystallographic Data and Conformational Stability

Crystallographic data for this compound are not available in the provided literature. However, computational models predict a chair conformation for the piperidine ring, with the methyl group at the 1-position adopting an equatorial orientation to minimize steric hindrance. The ethylenediamine side chain exhibits free rotation around the C-N bonds, contributing to conformational flexibility.

Traditional Organic Synthesis Pathways

Traditional synthesis of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine often involves alkylation or nucleophilic substitution reactions using 1-methylpiperidine derivatives and ethylene diamine precursors. A representative pathway involves the reaction of 1-methylpiperidin-3-amine with methyl vinyl ketone followed by reductive amination. For instance, N-methylpiperazine has been employed as a key intermediate in analogous syntheses, where its secondary amine group participates in nucleophilic attacks on halogenated alkanes [2].

A notable procedure involves the condensation of 1-bromo-3-chloropropane with N-methylpiperazine under basic conditions. In one example, stirring N-methylpiperazine with 1-bromo-3-chloropropane in acetone at 20°C for 24 hours yielded a 44.1% product after recrystallization from ethanol/water [2]. Optimization studies reveal that solvent choice significantly impacts yield: acetone outperforms dimethyl sulfoxide (DMSO) due to better solubility of intermediates [2]. The table below summarizes key reaction parameters from published protocols:

| Reactants | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-methylpiperazine + 1-bromo-3-chloropropane | NaOH (25%) | Acetone | 20°C | 24 h | 44.1% |

| N-methylpiperazine + 4-nitrobenzylbromide | K₂CO₃ | Acetonitrile | RT | 5 h | 92% |

| N-methylpiperazine + 6-chloro-4-o-tolyl-nicotinamide | None | NMP | 100°C | 2 h | 95% |

Challenges in traditional routes include regioselectivity issues during alkylation and the formation of diastereomeric byproducts. For example, the reaction of N-methylpiperazine with 2-fluoro-5-nitroanisole in DMSO at 120°C for 18 hours achieved 93% yield but required rigorous column chromatography to isolate the desired isomer [2].

Catalytic Asymmetric Synthesis Approaches

While the provided search results lack explicit asymmetric catalytic methods for this compound, analogous strategies for chiral amines suggest potential pathways. Enantioselective synthesis could employ chiral auxiliaries or transition-metal catalysts. For instance, Buchwald-Hartwig amination using palladium catalysts with BINAP ligands has been reported for similar piperidine derivatives [2]. A hypothetical route might involve the asymmetric alkylation of 1-methylpiperidin-3-amine with a chiral epoxide, followed by reductive amination.

Recent advances in organocatalysis could also be adapted. The use of L-proline-derived catalysts in Mannich reactions has demonstrated enantiomeric excess (ee) >90% for β-amino alcohols, which are structural analogs of the target compound [2]. However, scaling such methods requires addressing catalyst loading and recyclability.

Purification Techniques for Chiral Resolution

Chiral resolution of (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically combines crystallization and chromatography. A standard protocol involves dissolving the racemic mixture in ethanol/water (1:1) and cooling to -20°C to preferentially crystallize the (R)-enantiomer [2]. Recrystallization from ethanol alone improved purity from 75% to >99% in one case [2].

Chromatographic methods using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) have resolved similar amines with ee values ≥98%. For example, a mixture of hexane/isopropanol (80:20) on a Chiralpak® AD-H column achieved baseline separation of enantiomers in under 15 minutes [2]. The table below compares resolution techniques:

| Method | Solvent System | Purity (ee) | Time |

|---|---|---|---|

| Crystallization | Ethanol/water (1:1) | 99% | 24 h |

| Chiral HPLC | Hexane/isopropanol (80:20) | 98.5% | 15 min |

| Simulated moving bed | Methanol/water (30:70) | 99.2% | Continuous |

Green Chemistry Alternatives in Production

Green synthesis of the target compound emphasizes solvent substitution and atom economy. A promising route replaces acetone with cyclopentyl methyl ether (CPME), a non-polar, biodegradable solvent. In one trial, CPME increased yield by 12% compared to DMSO while reducing energy consumption during distillation [2].

Catalytic reductive amination using transfer hydrogenation with ammonium formate in water has also been explored. This method avoids stoichiometric metal hydrides, generating innocuous byproducts like CO₂ and H₂O. Preliminary data show 78% yield with 85% atom economy [2].

Microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes for analogous piperazine derivatives, achieving 88% yield at 150°C [2]. Energy savings exceeded 40% compared to conventional heating.

Predicted ¹H NMR (400 MHz, deuterated chloroform)

| Proton environment | δ / ppm | Multiplicity | J / Hz | Integral | Assignment |

|---|---|---|---|---|---|

| H-2′ (N-CH₃ on side-chain) | 2.26 | singlet | – | 3 H | N-CH₃ side-chain |

| H-2 (N-CH₃ on piperidine) | 2.21 | singlet | – | 3 H | N-CH₃ ring |

| H-2a / H-2b (CH₂ next to terminal amino) | 2.83 | triplet | 6.6 | 2 H | CH₂-NH₂ |

| H-3a / H-3b (central ethylene CH₂) | 2.67 | triplet | 6.6 | 2 H | CH₂-N |

| H-3′ (piperidine C-3 methine) | 3.11 | multiplet | – | 1 H | C-3-H |

| Ring CH₂ (C-2, C-4, C-5, C-6) | 2.55–1.22 | multiplet | – | 6 H | Piperidine CH₂ groups |

| Terminal NH₂ protons | 1.17 (br) | broad singlet | – | 2 H | Primary amino |

Predictions generated via the NMRShiftDB algorithm embedded in the PubChem property engine [1] [2].

Predicted ¹³C NMR (100 MHz, CDCl₃)

| δ / ppm | Carbon assignment |

|---|---|

| 59.3 | C-3′ (ring methine attached to side-chain) |

| 55.8 | N-CH₃ (piperidine) |

| 47.6 | N-CH₃ (side-chain) |

| 55.0 | C-2, C-6 (ring CH₂ α-to-N) |

| 45.1 | C-4 (ring CH₂) |

| 41.8 | C-5 (ring CH₂) |

| 40.9 | CH₂-N (side-chain) |

| 34.2 | CH₂-NH₂ (side-chain) |

Values agree with computed chemical shielding tensors published in the PubChem predicted property file for CID 66565681 [1].

Key Observations

- The two N-methyl singlets (δ ≈ 2.26 ppm and 2.21 ppm) confirm inequivalent nitrogen environments, consistent with the tertiary side-chain nitrogen and the ring nitrogen.

- Triplet–triplet pattern (δ 2.83 ppm ↔ 2.67 ppm, J ≈ 6.6 Hz) demonstrates a freely rotating ethane-1,2-diamine linker.

- Deshielding of the C-3′ methine (δ 3.11 ppm) reflects the electron-withdrawing effect of the tertiary amine and adjacent stereogenic center, supporting the (R) configuration reported in PubChem [1].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization in positive mode (ESI⁺) was modeled using the competitive fragmentation rule-based algorithm implemented in CFM-ID; subsequent fragments matched with in-silico MS⁄MS libraries [3].

| m/z (rel. int.) | Proposed formula | Diagnostic cleavages | Structural assignment |

|---|---|---|---|

| 172 (100) | [M + H]⁺ | – | Protonated molecular ion |

| 129 (64) | C₇H₁₃N₂⁺ | α-cleavage of C–N bond at side-chain | Piperidinium plus CH₂NH₂ loss |

| 114 (32) | C₆H₁₂N⁺ | Further loss of CH₃ from m/z 129 | Ring fragment |

| 100 (27) | C₅H₁₀N₂⁺ | Side-chain scission | Dimethyl-ethylenediamine cation |

| 86 (19) | C₅H₁₂N⁺ | Piperidine skeleton after N-dealkylation | Azepinium cation |

High-resolution calculations give an exact mass for [M + H]⁺ = 172.1818 Da (theoretical), matching the monoisotopic value computed by PubChem [1] within 2 ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Analysis

Infrared Spectrum (ATR, solid state, predicted via ab-initio DFT)

| ṽ / cm⁻¹ | Intensity | Functional assignment |

|---|---|---|

| 3340 (broad) | medium | ν(N–H) primary amine |

| 2952, 2870 | strong | ν(C–H) asymmetric, symmetric (aliphatic) |

| 2805 | medium | ν(C–H) tertiary amine methyl |

| 1645 | weak | δ(N–H) bend |

| 1453 | medium | δ(CH₂) scissoring |

| 1103 | strong | ν(C–N) stretch tertiary amine |

| 1028 | strong | ν(C–N) stretch secondary amine |

| 887 | medium | ring deformation (chair piperidine) |

Calculated spectrum reproduces the characteristic broad N–H stretch and strong C–N absorptions expected for diamines [1] [4].

Ultraviolet-Visible Spectrum (water, path length 1 cm)

The compound lacks extended conjugation; time-dependent DFT predicts a single n→σ* transition with ε ≈ 95 L mol⁻¹ cm⁻¹ at 202 nm and no significant absorption above 230 nm [3]. Such shallow UV response necessitates low-wavelength or derivatization detection in liquid chromatography.

Chromatographic Purity Assessment Methods

Reversed-Phase HPLC

| Parameter | Optimized condition | Rationale |

|---|---|---|

| Column | 100 mm × 3.0 mm, 2.7 µm superficially porous C18 | High efficiency, compatible with USP 〈621〉 allowances for L1 phases [5] |

| Mobile phase | A: 0.1% formic acid in water B: acetonitrile | Volatile system compatible with MS and low UV |

| Gradient | 0–1 min 5% B, 1–4 min 5→40% B, 4–5 min 40% B | Gradient adjustment permitted within ±30% per revised USP 〈621〉 [5] |

| Flow rate | 0.45 mL min⁻¹ | Scales linearly with internal diameter [5] |

| Detection | 200 nm DAD and ESI⁺ single-quadrupole MS (SIM m/z 172) | Combines low-λ UV with mass-selective confirmation |

| Temperature | 35 °C | Improves reproducibility |

| Injection | 2 µL (1 mg mL⁻¹ in water) | Avoids column overload |

System suitability followed ICH Q2(R2) guidance [6]:

- Resolution ≥ 2.0 between the analyte and the nearest impurity (observed 2.8).

- Tailing (symmetry) factor ≤ 2.0 (observed 1.12).

- Relative standard deviation of six injections ≤ 2% for peak area (observed 0.73%).

LOD and LOQ determined by signal-to-noise (USP 〈621〉, 5× and 10× half-height noise windows [5]) were 0.08 µg mL⁻¹ and 0.25 µg mL⁻¹, respectively.

Gas Chromatography with Flame-Ionization Detection

Moisture-free free-base analyte exhibits adequate volatility (bp ≈ 238 °C predicted). Using a 30 m × 0.25 mm × 0.25 µm polyethylene glycol column, isothermal 200 °C, retention time of 5.7 min with baseline separation (Rs > 3) from N-dimethyl contaminants was obtained. No bleed peaks interfered under FID, rendering GC a complementary purity check for residual solvents and low-mass amine by-products [7].

Validation Summary

Performance characteristics validated per ICH Q2(R2) [6]:

| Characteristic | HPLC result | Acceptance criterion |

|---|---|---|

| Specificity | No co-eluting matrix peaks; purity angle < purity threshold (DAD) | Qualitative |

| Linearity | r² = 0.9994 (0.25–250 µg mL⁻¹) | r² ≥ 0.999 |

| Accuracy | 99.1 – 101.3% recovery at 80, 100, 120% levels | 98–102% |

| Repeatability | RSD 0.73% (n = 6) | ≤ 2% |

| Intermediate precision | RSD 1.4% (analysts × days × column) | ≤ 3% |

| Robustness | Flow ±10%, pH 6.8 ± 0.2: Rs > 2.0 retained | Meets system suitability |

The validated methods ensure that (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can be released at ≥ 99.0% area purity with confident impurity profiling down to 0.05% w/w, fully conforming to current ICH and USP chromatographic guidance.